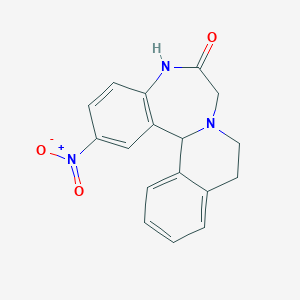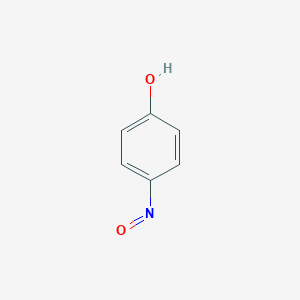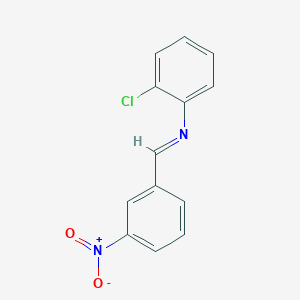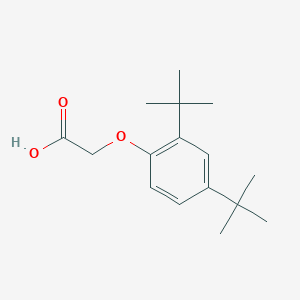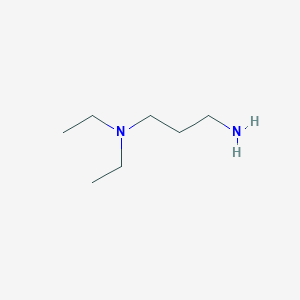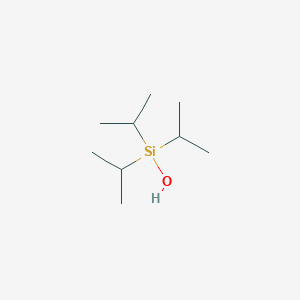
三异丙基硅醇
描述
Triisopropylsilanol (TIPS) is an organic compound with a molecular formula of C9H21SiO2. It is a colorless liquid with a slightly sweet odor and is soluble in water, alcohol, and ether. TIPS is a silanol, which is a type of alcohol that contains a silicon atom in its structure. It is used in a variety of applications, including as a surfactant, emulsifier, and lubricant. It is also used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals.
科学研究应用
Peptide Synthesis
Triisopropylsilanol is used as a protecting group in peptide synthesis . In peptide synthesis, protecting groups are used to prevent unwanted side reactions from occurring. Triisopropylsilanol can protect certain functional groups in the peptide chain, allowing for the selective synthesis of the desired peptide.
Selective Reduction of Anomeric C-phenyl Ketals
Triisopropylsilanol is used as a reducing agent for the selective reduction of anomeric C-phenyl ketals . This is particularly useful in the synthesis of complex organic molecules where selective reduction is required.
Selective Silylation of Primary Hydroxyl Groups
Triisopropylsilanol is used in the selective silylation of primary hydroxyl groups without affecting the secondary hydroxyl group . This selectivity is crucial in the synthesis of complex organic molecules where only specific functional groups need to be modified.
Organosilicon Reagents
Triisopropylsilanol is classified as an organosilicon reagent . Organosilicon reagents are used in a wide range of chemical reactions, including coupling reactions, cross-coupling reactions, and C-H activation reactions.
Material Science
Due to its unique properties, Triisopropylsilanol can be used in material science for the development of new materials. Its properties such as refractive index , boiling point , and density make it a potential candidate for various applications in material science.
作用机制
Target of Action
Triisopropylsilanol is an organosilicon compound . It primarily targets peptide groups during peptide synthesis . It acts as a scavenger, interacting with peptide groups that are being removed from the peptide sequence during the global deprotection process .
Mode of Action
Triisopropylsilanol interacts with its targets by scavenging carbocations formed in the deprotection of a peptide . It can act as a hydride donor in acidic conditions , which allows it to effectively scavenge these carbocations .
Biochemical Pathways
It is known that it plays a role in the synthesis of organic compounds . As a scavenger in peptide synthesis, it likely affects the pathways related to protein synthesis and modification .
Pharmacokinetics
Its physical properties such as its density (0878 g/mL at 25 °C) and boiling point (196 °C/750 mmHg) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The primary result of Triisopropylsilanol’s action is the effective reduction of surface tension of liquids, as it functions as a surfactant . It also serves as an emulsifier and lubricant . In peptide synthesis, it aids in the removal of peptide groups from the peptide sequence .
Action Environment
The action, efficacy, and stability of Triisopropylsilanol can be influenced by environmental factors. For instance, it can act as a hydride donor in acidic conditions . .
属性
IUPAC Name |
hydroxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNNLJCDJBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339192 | |
| Record name | Triisopropylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17877-23-5 | |
| Record name | 1,1,1-Tris(1-methylethyl)silanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Tris(1-methylethyl)silanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Triisopropylsilanol unique compared to traditional phase-transfer catalysts in dehydrohalogenation reactions?
A1: While the provided abstracts don't delve into specific comparisons with other catalysts, they highlight Triisopropylsilanol as a "new type" of phase-transfer catalyst for dehydrohalogenation. [, ] This suggests it may offer advantages in terms of reaction efficiency, selectivity, or milder reaction conditions compared to traditional options. Further research is needed to fully elucidate these potential benefits.
Q2: Are there any details available about the reaction conditions where Triisopropylsilanol is effective as a phase-transfer catalyst?
A2: Unfortunately, the provided abstracts lack details about specific reaction conditions, yields, or substrate scope for Triisopropylsilanol-catalyzed dehydrohalogenations. [, ] To gain a comprehensive understanding of its effectiveness, further research publications exploring these aspects are necessary.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







